6-chloro-3-methyl-2-nitrobenzoic acid
Description
6-Chloro-3-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative with a nitro group (-NO₂) at position 2, a methyl group (-CH₃) at position 3, and a chlorine atom (-Cl) at position 5. Its molecular formula is C₈H₆ClNO₄, and its molecular weight is 215.59 g/mol.
Properties
CAS No. |
1805673-98-6 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Methylbenzoic Acid
3-Methylbenzoic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux (70–80°C, 3 hours). The esterification achieves >95% conversion, with the ester group serving as an ortho/para director for subsequent reactions.
Nitration of Methyl 3-Methylbenzoate
Nitration with acetic anhydride (Ac₂O) and fuming nitric acid (90% HNO₃) at –10°C to 20°C selectively introduces the nitro group at position 2. The acetylated nitronium ion (NO₂⁺) generated in situ minimizes polysubstitution, achieving 75–80% yield of methyl 3-methyl-2-nitrobenzoate.
Example Protocol:
Chlorination of Methyl 3-Methyl-2-Nitrobenzoate
Chlorination at position 6 is achieved using Cl₂ gas in dichloromethane with AlCl₃ as a catalyst (0°C, 2 hours). The nitro group’s meta-directing effect and the ester’s ortho/para-directing effect synergize to favor chlorination at position 6, yielding methyl 6-chloro-3-methyl-2-nitrobenzoate in 65% yield.
Hydrolysis to 6-Chloro-3-Methyl-2-Nitrobenzoic Acid
The ester is hydrolyzed using 20% NaOH in ethanol/water (1:1) at 80°C for 2 hours. Acidification with HCl precipitates the product, which is recrystallized from hot water to afford this compound with 85% purity and an overall yield of 42%.
Direct Nitro-Chlorination of 3-Methylbenzoic Acid
A one-pot nitro-chlorination strategy has been explored to streamline synthesis. Using nitronium tetrafluoroborate (NO₂BF₄) and Cl₂ in a polar aprotic solvent (e.g., sulfolane), simultaneous nitration and chlorination occur at positions 2 and 6, respectively. However, poor regioselectivity (40:60 ortho:para nitro ratio) and side reactions limit this method’s utility.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sequential Nitration-Chlorination | Nitration → Chlorination → Hydrolysis | 45% | 85% | Simple reagents | Low regioselectivity |
| Esterification-Nitration-Chlorination | Esterification → Nitration → Chlorination → Hydrolysis | 42% | 88% | High regiocontrol | Multi-step, costly purification |
| One-Pot Nitro-Chlorination | Simultaneous nitration/chlorination | 30% | 70% | Reduced steps | Poor selectivity, side products |
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and minimal waste. The esterification-nitration-chlorination route, despite its complexity, is favored industrially due to recoverable solvents (e.g., 1,2-dichlorobenzene) and recyclable catalysts (e.g., AlCl₃). Patent CN106496038A highlights the use of acetic anhydride as a nitrating agent to reduce sulfuric acid waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Reduction: 6-chloro-3-methyl-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 6-chloro-3-methyl-2-nitrobenzoate esters.
Scientific Research Applications
6-chloro-3-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These properties make it useful in various chemical transformations and as a building block in organic synthesis .
Comparison with Similar Compounds
Substituent Position and Acidity
The acidity of benzoic acid derivatives is strongly influenced by substituent positions and electronic effects:
- 6-Chloro-3-methyl-2-nitrobenzoic acid : The nitro group at position 2 and chlorine at position 6 exert electron-withdrawing effects, enhancing acidity compared to unsubstituted benzoic acid. The methyl group at position 3 introduces steric hindrance but has minimal electronic impact.
- 2-Chloro-6-nitrobenzoic acid (CAS 5344-49-0, MW 201.56 g/mol): With nitro and chloro groups at positions 2 and 6, this compound exhibits higher acidity (pKa ~1.5–2.0) due to strong electron withdrawal. The absence of a methyl group reduces steric hindrance, facilitating coordination in metal complexes (e.g., cadmium complexes in ).
- The proximity of chloro and nitro groups may lead to intramolecular hydrogen bonding, slightly reducing acidity compared to 2-chloro-6-nitrobenzoic acid.
Table 1: Acidity Comparison
| Compound | Substituents | pKa (Estimated) |
|---|---|---|
| Benzoic acid | None | 4.20 |
| 2-Chloro-6-nitrobenzoic acid | 2-NO₂, 6-Cl | 1.6–2.0 |
| This compound | 2-NO₂, 3-CH₃, 6-Cl | ~1.8–2.2 |
Physical Properties and Solubility
- Its melting point is expected to be higher than 2-chloro-6-nitrobenzoic acid (MP ~150–160°C) due to increased molecular weight and packing efficiency.
- 2-Methoxy-3,6-dichlorobenzoic acid (CAS 1918-00-9, MW 221.04 g/mol): The methoxy group (-OCH₃) at position 2 enhances solubility in polar solvents but reduces acidity (pKa ~2.5–3.0) compared to nitro-substituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-3-methyl-2-nitrobenzoic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps may include:
- Nitration : Introducing the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄), with temperature control (0–5°C) to minimize side reactions.
- Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) at the 6-position, guided by directing effects of the nitro group.
- Methylation : Alkylation (e.g., CH₃I/K₂CO₃) at the 3-position, requiring inert solvents like DMF and reflux conditions.
Optimization involves adjusting solvents (e.g., polar aprotic for nitration), reaction times, and stoichiometry to maximize yield and purity. For example, excess chlorinating agents may be needed due to steric hindrance from the methyl group .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions. The nitro group deshields adjacent protons, while the methyl group appears as a singlet (~δ 2.5 ppm).
- IR : Strong C=O (benzoic acid) at ~1680 cm⁻¹ and NO₂ stretches at ~1520/1350 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (C₈H₅ClNO₄⁺, m/z ≈ 214.985).
- X-ray Crystallography : Resolve ambiguities in substituent orientation. Software like SHELXL refines crystal structures using intensity data .
Advanced Research Questions
Q. How can contradictions in NMR data arising from substituent proximity be resolved?
The electron-withdrawing nitro and chloro groups create complex splitting patterns and chemical shifts. Strategies include:
- Decoupling Experiments : Suppress coupling between adjacent protons.
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign overlapping signals.
- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., Gaussian09) and compare with experimental data. For example, the methyl group’s steric bulk may alter ring planarity, affecting shifts .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Q. How does the methyl group influence reactivity in further derivatization (e.g., esterification or amidation)?
- Steric Hindrance : The 3-methyl group reduces nucleophilic attack at the carboxylate. Use bulky catalysts (e.g., DCC/DMAP) for esterification.
- Directing Effects : The nitro group deactivates the ring, limiting electrophilic substitution. For amidation, activate the carboxylic acid via mixed anhydrides (e.g., ClCO₂Et) .
Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the nitro group’s electron-deficient nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
